N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C18H13N5OS and its molecular weight is 347.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Experimental and Theoretical Studies on Functionalization Reactions : The study by Yıldırım, Kandemirli, and Demir (2005) on the functionalization reactions of related compounds underscores the significance of pyrazinyl and pyridinyl groups in synthesizing novel heterocyclic compounds. Their research provides insights into the synthesis mechanisms and theoretical aspects, which are crucial for understanding how N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide and similar molecules can be modified or synthesized for various applications Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine.
Antimicrobial and Antitumor Activities
Antimycobacterial Activity of Substituted Isosteres : Research by Gezginci, Martin, and Franzblau (1998) on substituted isosteres of pyridine- and pyrazinecarboxylic acids, including compounds with structural similarities to this compound, demonstrated antimycobacterial activity against Mycobacterium tuberculosis. This suggests potential research applications of this compound in developing antimycobacterial agents Antimycobacterial Activity of Substituted Isosteres of Pyridine- and Pyrazinecarboxylic Acids.
Inhibitors of Co-activator Associated Arginine Methyltransferase 1 (CARM1) : The study by Allan et al. (2009) on N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, targeting CARM1, indicates the significance of heteroaryl fragments, including pyridine and pyrazine analogs, in designing selective inhibitors. This research opens avenues for this compound in studying epigenetic regulation and potential therapeutic applications N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have been synthesized and evaluated for their interaction with targets . The molecular interactions of these compounds in docking studies reveal their potential for further development .
Biochemical Pathways
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may affect the biochemical pathways related to this bacterium.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have a bactericidal effect on this strain of bacteria.
Action Environment
It’s worth noting that the synthesis of similar compounds often requires specific laboratory conditions and organic synthesis techniques .
Biochemical Analysis
Biochemical Properties
It is known that this compound has been synthesized and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the biochemical pathways of this bacterium .
Cellular Effects
Preliminary studies suggest that this compound may have significant activity against Mycobacterium tuberculosis H37Ra , indicating that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given its anti-tubercular activity, it is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Current studies are focused on its immediate effects, particularly its anti-tubercular activity .
Metabolic Pathways
Given its potential anti-tubercular activity, it may interact with enzymes or cofactors involved in the metabolism of Mycobacterium tuberculosis .
Properties
IUPAC Name |
N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5OS/c24-18(12-3-4-14-16(8-12)25-11-23-14)22-10-15-17(21-7-6-20-15)13-2-1-5-19-9-13/h1-9,11H,10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOUYPYCNDPQRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.